molecular formula C8H7ClN2 B089158 5-Chloro-1-methyl-benzoimidazole CAS No. 10394-36-2

5-Chloro-1-methyl-benzoimidazole

Cat. No.: B089158
CAS No.: 10394-36-2
M. Wt: 166.61 g/mol
InChI Key: DKTVQKUFTJLEGT-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-benzoimidazole is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring. This compound is part of the benzimidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of a chlorine atom at the 5-position and a methyl group at the 1-position of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-benzoimidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with chloroacetic acid, followed by cyclization under acidic conditions. Another approach involves the reaction of o-phenylenediamine with chloroformic acid derivatives in the presence of a base.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-benzoimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazole ring can be reduced to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include 5-amino-1-methyl-benzoimidazole and 5-thio-1-methyl-benzoimidazole.

    Oxidation Reactions: Products include 5-chloro-1-formyl-benzoimidazole and 5-chloro-1-carboxy-benzoimidazole.

    Reduction Reactions: Products include 5-chloro-1-methyl-dihydrobenzoimidazole.

Scientific Research Applications

5-Chloro-1-methyl-benzoimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying enzyme mechanisms and as a precursor for bioactive molecules.

    Medicine: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-benzoimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to the active sites of enzymes, inhibiting their activity. The chlorine atom and the methyl group play crucial roles in enhancing the binding affinity and specificity of the compound. The pathways involved often include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-benzoimidazole
  • 5-Bromo-1-methyl-benzoimidazole
  • 5-Chloro-1-ethyl-benzoimidazole

Uniqueness

5-Chloro-1-methyl-benzoimidazole is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it often exhibits higher potency in biological assays and greater stability under various conditions.

Properties

IUPAC Name

5-chloro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTVQKUFTJLEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311263
Record name 5-chloro-1-methyl-benzoimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10394-36-2
Record name 5-Chloro-1-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10394-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 240754
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010394362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC240754
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240754
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Record name 5-chloro-1-methyl-benzoimidazole
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URL https://comptox.epa.gov/dashboard/DTXSID40311263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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